molecular formula C9H6BrClN2O B13944987 6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one

Cat. No.: B13944987
M. Wt: 273.51 g/mol
InChI Key: NBOGXNFAYGLJJC-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, which is brominated and chlorinated to introduce the halogen atoms.

    Cyclization: The halogenated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.

    Methylation: The final step involves methylation of the nitrogen atom to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be used to study the biological activity of quinazolinone derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one depends on its specific biological target. Generally, quinazolinones can interact with various enzymes and receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazolin-2(1H)-one: Lacks the bromine atom and may have different reactivity and biological activity.

    6-Bromoquinazolin-2(1H)-one: Lacks the chlorine atom and may exhibit different properties.

    1-Methylquinazolin-2(1H)-one: Lacks both halogen atoms and may have reduced biological activity.

Uniqueness

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

6-bromo-4-chloro-1-methylquinazolin-2-one

InChI

InChI=1S/C9H6BrClN2O/c1-13-7-3-2-5(10)4-6(7)8(11)12-9(13)14/h2-4H,1H3

InChI Key

NBOGXNFAYGLJJC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=NC1=O)Cl

Origin of Product

United States

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